

# isomers and derivatives of 1,4-benzodioxane

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## Compound of Interest

Compound Name: 1,4-Benzodioxane

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## An In-Depth Technical Guide to the Isomers and Derivatives of **1,4-Benzodioxane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and derivatives of **1,4-benzodioxane**, a scaffold of significant interest in medicinal chemistry. The document details the synthesis, chemical properties, and diverse biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

## Introduction to Benzodioxanes

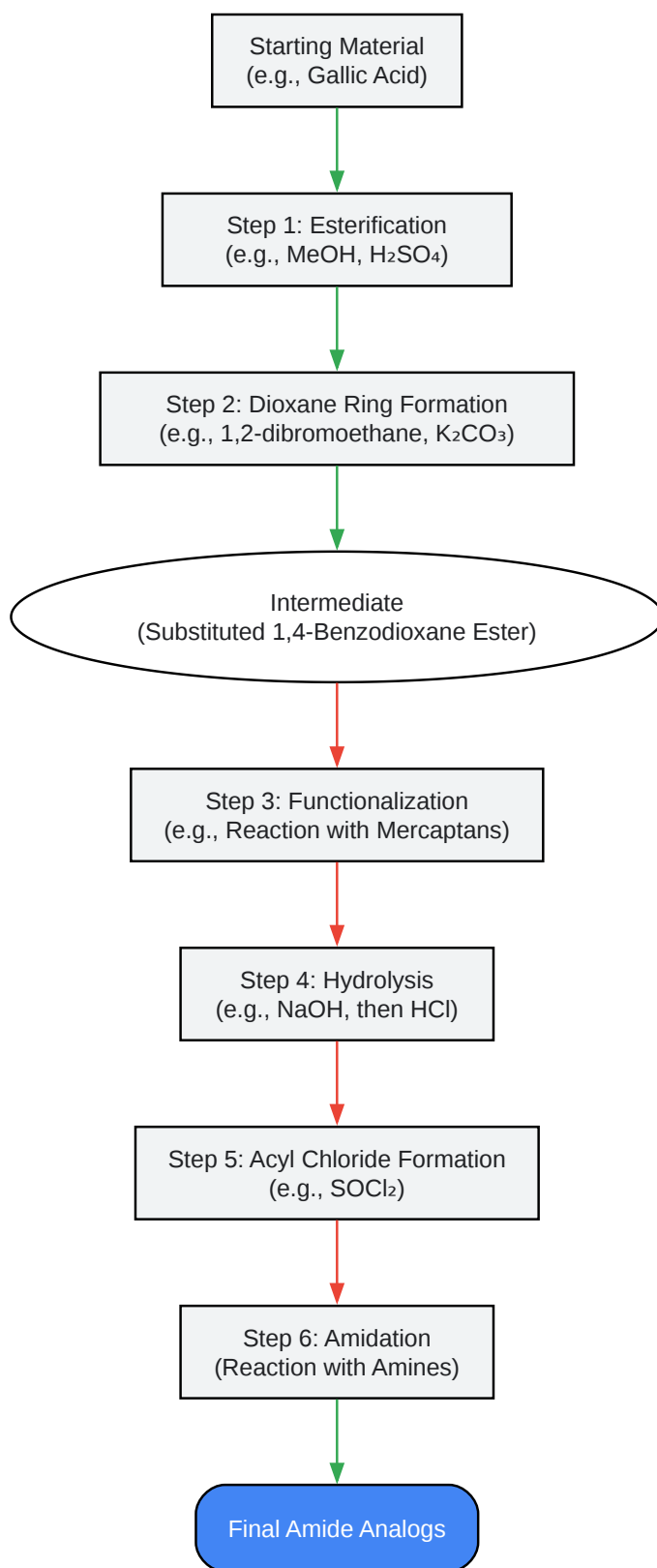
Benzodioxane ( $C_8H_8O_2$ ) is a heterocyclic organic compound consisting of a benzene ring fused to a dioxane ring.<sup>[1]</sup> Depending on the relative positions of the two oxygen atoms in the dioxane ring, three structural isomers exist: 1,2-benzodioxane, 1,3-benzodioxane, and **1,4-benzodioxane**.<sup>[1][2]</sup> The **1,4-benzodioxane** isomer, also known as 1,2-ethylenedioxybenzene, is a particularly privileged scaffold in drug discovery due to its structural rigidity and ability to present substituents in well-defined spatial orientations.<sup>[3]</sup>

The **1,4-benzodioxane** moiety is found in a variety of natural products, including lignans and neolignans like Silybin, which is known for its antihepatotoxic activities.<sup>[4][5]</sup> It is also a core component of numerous synthetic pharmaceuticals, such as the antihypertensive drug Doxazosin and the first-discovered antihistamine, Piperoxan.<sup>[6][4]</sup> The versatility of this scaffold has led to the development of derivatives with a wide spectrum of pharmacological activities.<sup>[7]</sup>

## Synthesis of 1,4-Benzodioxane Derivatives

The synthesis of **1,4-benzodioxane** derivatives often involves multi-step reaction sequences, starting from readily available precursors. A common strategy employs catechol or its derivatives, which can be reacted with appropriate reagents to form the characteristic dioxane ring.

A representative synthetic workflow for creating substituted **1,4-benzodioxane** analogs is illustrated below. This process often begins with a substituted phenol, such as gallic acid, which undergoes a series of transformations including esterification, etherification to form the dioxane ring, and subsequent modifications to introduce desired functional groups.[6]



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General Synthetic Workflow for **1,4-Benzodioxane** Derivatives.[6]

Chirality is a critical aspect of many bioactive **1,4-benzodioxane** derivatives, particularly those substituted at the C2 position of the dioxane ring.[8] The absolute configuration can significantly influence biological activity, leading to high eudismic ratios.[4][8] Enzymatic kinetic resolution and asymmetric catalysis are key methods for obtaining enantiomerically pure compounds.[4][9]

## Biological Activities and Therapeutic Potential

Derivatives of **1,4-benzodioxane** have been investigated for a vast range of therapeutic applications, targeting various receptors, enzymes, and signaling pathways.[7][10]

### Anticancer Activity

Numerous **1,4-benzodioxane** derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of critical signaling pathways and induction of apoptosis.

- **mTOR Inhibition:** A series of **1,4-benzodioxane**-hydrazone derivatives were synthesized and evaluated for skin cancer.[11] The lead compound, 7e, showed potent growth inhibition in melanoma cell lines and was found to inhibit the mTOR kinase pathway, induce apoptosis, and cause S-phase cell cycle arrest.[11]
- **HSF1 Pathway Inhibition:** The **1,4-benzodioxane** bisamide, CCT251236, acts as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway, which is critical for the survival of many cancer cells.[6]
- **$\alpha_1$ -Adrenoceptor ( $\alpha_1$ -AR) Antagonism:** Certain derivatives exhibit anticancer activity in prostate cancer cells, which is dependent on the antagonism of the  $\alpha_{1d}$ -adrenoceptor subtype.[12][13]

### Cardiovascular and CNS Activity

The **1,4-benzodioxane** scaffold is well-established in drugs targeting adrenoceptors and serotonin receptors, making it valuable for treating cardiovascular and central nervous system (CNS) disorders.

- $\alpha_1$ -Adrenoceptor Antagonism: Derivatives like Doxazosin are potent  $\alpha_1$ -adrenoceptor antagonists used to treat hypertension and benign prostatic hyperplasia.[\[6\]](#)[\[4\]](#) Extensive structure-activity relationship (SAR) studies have been conducted to optimize selectivity and potency for  $\alpha_1$ -AR subtypes.[\[14\]](#)[\[15\]](#)
- 5-HT<sub>1A</sub> Receptor Agonism: Some derivatives are potent 5-HT<sub>1A</sub> receptor agonists, with potential applications as antidepressants or anxiolytics.[\[4\]](#)[\[12\]](#) Interestingly, the stereochemical requirement for 5-HT<sub>1A</sub> receptor binding can be the reverse of that for  $\alpha_1$ -adrenoceptor binding in the same molecular framework.[\[12\]](#)[\[13\]](#)[\[16\]](#)

## Antimicrobial and Anti-inflammatory Activity

Researchers have also explored **1,4-benzodioxane** derivatives for their potential to combat infections and inflammation.

- Antibacterial Agents: By targeting novel bacterial proteins like  $\beta$ -ketoacyl-acyl carrier protein synthase III (FabH), certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[\[10\]](#) Other derivatives, such as 1-(**1,4-benzodioxane**-2-carbonyl)piperazine compounds, have also been synthesized and evaluated for broad antimicrobial effects.[\[17\]](#)[\[18\]](#)
- Anti-inflammatory Agents: Analogs bearing an acetic acid substituent at the 6-position of the benzodioxane ring have demonstrated notable anti-inflammatory activity.[\[6\]](#)[\[19\]](#) This activity is often evaluated through the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selective COX-2 inhibition.[\[5\]](#)[\[10\]](#)

## Other Notable Activities

The therapeutic potential of this scaffold extends to several other areas:

- Antihepatotoxic: The natural product Silybin and its synthetic analogs have well-documented liver-protective effects.[\[4\]](#)[\[19\]](#) Novel dihydropyrimidinone derivatives incorporating the **1,4-benzodioxane** moiety have also been developed as potent antihepatotoxic agents.[\[19\]](#)
- Antioxidant: Many derivatives exhibit antioxidant properties, which may contribute to their overall therapeutic profiles, including their antihepatotoxic and anticancer effects.[\[6\]](#)[\[18\]](#)[\[19\]](#)

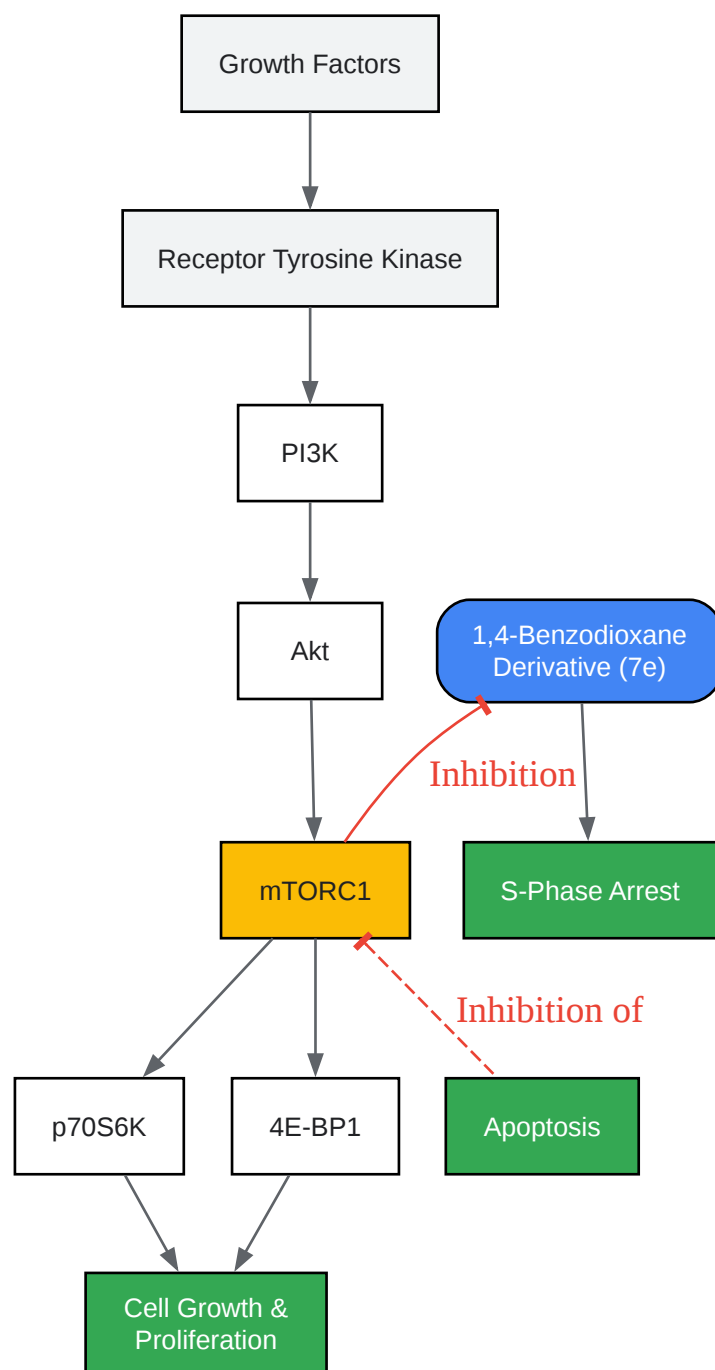
- Immunosuppressive: Oxadiazole derivatives containing the **1,4-benzodioxane** core have been identified as potential immunosuppressive agents.[\[1\]](#)

## Key Signaling Pathways

The biological effects of **1,4-benzodioxane** derivatives are often mediated by their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

### mTOR Signaling Pathway in Cancer

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain **1,4-benzodioxane**-hydrazone derivatives have been shown to inhibit mTOR kinase, leading to cell cycle arrest and apoptosis in cancer cells.[\[11\]](#)



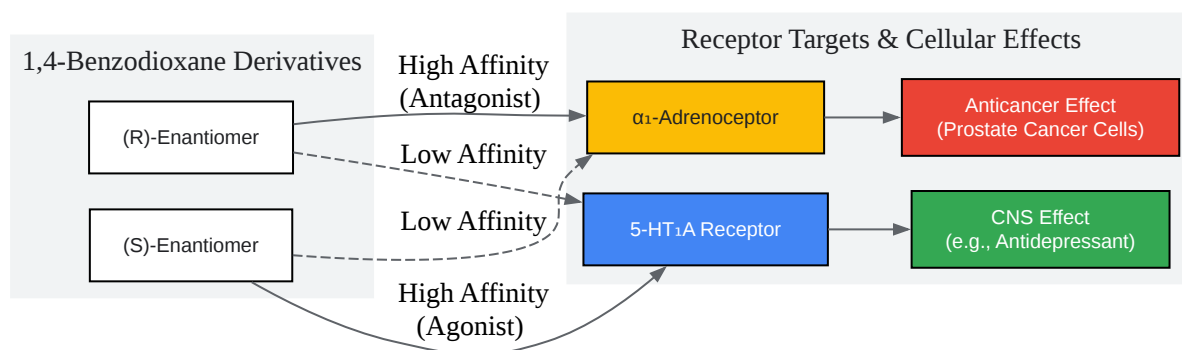
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Inhibition of the mTOR Pathway by a **1,4-Benzodioxane** Derivative.[11]

## Adrenergic and Serotonergic Receptor Interplay

The dual activity of some **1,4-benzodioxane** derivatives at  $\alpha_1$ -adrenoceptors and 5-HT<sub>1A</sub> serotonin receptors highlights a complex pharmacological profile. The antagonism of  $\alpha_1$ -ARs is

linked to anticancer effects in prostate cells, while agonism at 5-HT<sub>1A</sub> receptors suggests CNS applications. Chirality often dictates the preference for one receptor over the other.[12][13]



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Reversed Enantioselectivity and Downstream Effects.[12][13]

## Quantitative Data Summary

The following tables summarize key quantitative data for various **1,4-benzodioxane** derivatives, highlighting their potency across different biological targets.

Table 1: Anticancer Activity

Compound	Cancer Cell Line	Activity Metric	Value (μM)	Reference
7e	MDA-MB-435 (Melanoma)	GI <sub>50</sub>	0.20	[11]
7e	M14 (Melanoma)	GI <sub>50</sub>	0.46	[11]
7e	SK-MEL-2 (Melanoma)	GI <sub>50</sub>	0.57	[11]
7e	UACC-62 (Melanoma)	GI <sub>50</sub>	0.27	[11]
7e	mTOR Kinase	IC <sub>50</sub>	5.47	[11]



| (R)-4 | PC-3 (Prostate) | Cytotoxicity | Most Potent of Series |[\[12\]](#)[\[13\]](#) |

Table 2: Antimicrobial Activity

Compound	Organism	Activity Metric	Value (µg/mL)	Reference
21	E. coli	MIC	1.5 - 6	<a href="#">[10]</a>
21	P. aeruginosa	MIC	1.5 - 6	<a href="#">[10]</a>
21	S. aureus	MIC	1.5 - 6	<a href="#">[10]</a>
21	B. subtilis	MIC	1.5 - 6	<a href="#">[10]</a>
22	Various Bacteria	MIC	1.5 - 7	<a href="#">[10]</a>
21	E. coli FabH	IC <sub>50</sub>	3.5 µM	<a href="#">[10]</a>

| 22 | E. coli FabH | IC<sub>50</sub> | 0.06 µM |[\[10\]](#) |

Table 3: Anti-inflammatory and Receptor Binding Activity

Compound	Target	Activity Metric	Value (µM)	Reference
47	COX-1	IC <sub>50</sub>	1.9	<a href="#">[10]</a>
47	COX-2	IC <sub>50</sub>	2.2	<a href="#">[10]</a>
48	COX-1	IC <sub>50</sub>	8.35	<a href="#">[10]</a>
48	COX-2	IC <sub>50</sub>	0.12	<a href="#">[10]</a>
(S)-2	5-HT <sub>1A</sub> Receptor	Ki	0.0019	<a href="#">[12]</a>

| (R)-4 | α<sub>1d</sub>-Adrenoceptor | Ki | 0.004 |[\[12\]](#) |

## Experimental Protocols

### General Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs[\[5\]](#)

This protocol outlines a multi-step synthesis starting from gallic acid.

- **Esterification:** Commercially available gallic acid is esterified in methanol with a catalytic amount of sulfuric acid to afford methyl 3,4,5-trihydroxybenzoate.
- **Dioxane Ring Formation:** The resulting ester is reacted with an excess of 1,2-dibromoethane in acetone in the presence of  $K_2CO_3$  to furnish the 6,8-disubstituted-**1,4-benzodioxane** intermediate.
- **Sulfur Functionalization:** The intermediate is reacted with various mercaptans to yield sulfide derivatives.
- **Hydrolysis:** The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like NaOH, followed by acidification with HCl. The product is typically filtered as a precipitate.
- **Acyl Chloride Formation:** The carboxylic acid is converted to the more reactive acid chloride, for example, by refluxing with thionyl chloride ( $SOCl_2$ ).
- **Amidation:** The acid chloride intermediate is reacted with a variety of commercially available primary or secondary amines to yield the final amide analogs.
- **Purification and Characterization:** Products at each step are purified using standard techniques like recrystallization or column chromatography. Structures are confirmed by FTIR,  $^1H$ -NMR,  $^{13}C$ -NMR, and high-resolution ESI-MS.[\[6\]](#)[\[19\]](#)

## Chiral HPLC Analysis of 2-Substituted 1,4-Benzodioxane Derivatives[\[10\]](#)

This protocol provides a general guideline for separating enantiomers. Optimization for specific compounds is required.

- **Column:** Phenomenex Lux 3 $\mu$  Cellulose-1 or equivalent chiral stationary phase.
- **Mobile Phase:**
  - For Weinreb amide and methyl ketone derivatives: n-hexane/IPA (90:10, v/v).

- For carboxylic acid derivatives: n-hexane/IPA (85:15, v/v) + 1.5% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5-1 mg/mL. Filter through a 0.45 µm filter before injection.
- System Preparation: Flush the column with the mobile phase until a stable baseline and pressure are achieved. Degas the mobile phase by sonication before use.

## In Vitro Enzyme Inhibition Assay (mTOR Kinase)[12]

- Objective: To determine the IC<sub>50</sub> value of a test compound against mTOR kinase.
- Procedure: The assay is typically performed using a luminescence-based or fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
- Steps:
  - A reaction mixture is prepared containing mTOR enzyme, substrate (e.g., a specific peptide), and ATP in a kinase buffer.
  - The test compound is added at various concentrations (serial dilution).
  - The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.
  - A reagent is added to stop the enzymatic reaction and simultaneously deplete the remaining ATP.
  - A second reagent is added to convert the ADP product into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
  - The signal is measured with a luminometer. The light generated is proportional to the ADP produced and thus to the kinase activity.

- Data is plotted as kinase activity versus compound concentration, and the IC<sub>50</sub> is calculated using non-linear regression.

## Conclusion and Future Outlook

The **1,4-benzodioxane** scaffold remains an evergreen and versatile template in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[7][10] Its rigid structure, combined with the potential for stereospecific substitutions, allows for fine-tuning of interactions with a wide array of biological targets, from G-protein coupled receptors to critical enzymes in cancer and bacterial pathways.

Future research will likely focus on several key areas: expanding the chemical space through novel synthetic methodologies, leveraging computational tools for more precise rational design, and further exploring the polypharmacology of these derivatives, where a single compound can modulate multiple targets to achieve a synergistic therapeutic effect. The continued investigation into the structure-activity relationships and mechanisms of action of **1,4-benzodioxane** derivatives promises to deliver next-generation therapeutics for a range of human diseases.[11][14]

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